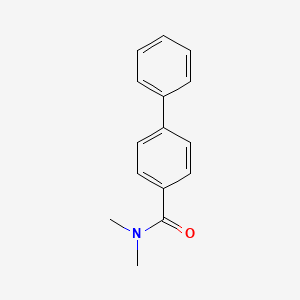

N,N-dimethylbiphenyl-4-carboxamide

CAS No.:

Cat. No.: VC8958784

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO |

|---|---|

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | N,N-dimethyl-4-phenylbenzamide |

| Standard InChI | InChI=1S/C15H15NO/c1-16(2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |

| Standard InChI Key | QNBIPRKUOSLWQE-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is N,N-dimethylbiphenyl-4-carboxamide, reflecting its biphenyl core (two benzene rings connected by a single bond) and the dimethyl-substituted carboxamide group at the fourth position of one phenyl ring. Its molecular formula is , with a calculated exact mass of 225.1154 g/mol .

Structural Depiction

The molecule consists of a biphenyl system where one phenyl ring is substituted with a carboxamide group () at the para position. The dimethylamine moiety enhances the compound’s lipophilicity, influencing its solubility and reactivity.

Synthesis and Manufacturing

Single-Pot Synthesis Methodology

A patent by WO2013065059A1 details a scalable, energy-efficient process for synthesizing N,N-di-substituted carboxamides. While the patent focuses on analogs, the methodology is directly applicable to N,N-dimethylbiphenyl-4-carboxamide:

-

Reactants:

-

Biphenyl-4-carboxylic acid (aromatic carboxylic acid).

-

N,N-Dimethylcarbamoyl chloride (di-substituted carbamoyl chloride).

-

-

Reaction Conditions:

-

Base: Organic tertiary bases like 4-methylmorpholine or triethylamine.

-

Temperature: 10–50°C (often room temperature).

-

Time: 15–60 minutes.

-

-

Procedure:

-

Combine equimolar amounts of biphenyl-4-carboxylic acid and N,N-dimethylcarbamoyl chloride in a reaction vessel.

-

Add 1.2 equivalents of the tertiary base dropwise with stirring.

-

Stir the mixture for 20–60 minutes, facilitating the formation of the amide bond via nucleophilic acyl substitution.

-

Quench the reaction with water, separating the organic layer containing the crude product.

-

Purify via vacuum distillation or recrystallization, achieving >99% purity .

-

Environmental and Industrial Advantages

-

Energy Efficiency: Reactions proceed at ambient temperatures, reducing energy consumption .

-

Waste Minimization: The process avoids hazardous byproducts, with base hydrochlorides recyclable after neutralization .

-

Scalability: Demonstrated for bulk production, making it viable for pharmaceutical manufacturing .

Physicochemical Properties

Thermodynamic Parameters

While direct data for N,N-dimethylbiphenyl-4-carboxamide is limited, properties can be extrapolated from structurally similar carboxamides :

Solubility and Stability

-

Solubility: Limited water solubility due to the biphenyl group; soluble in organic solvents like dichloromethane and ethanol.

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume